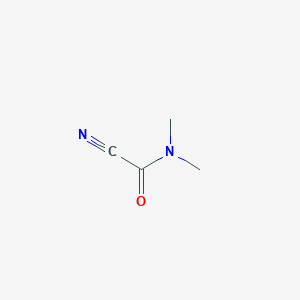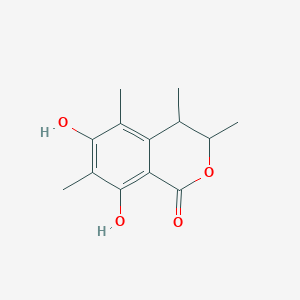
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- is a natural compound that belongs to the isocoumarin family. It is found in various plants, including the roots of Angelica sinensis, which is commonly known as Dong Quai. Isocoumarin has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of isocoumarin is not fully understood. However, it has been suggested that isocoumarin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Isocoumarin has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Isocoumarin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, isocoumarin has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Isocoumarin has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be extracted from various plants, making it readily available for research. Additionally, isocoumarin has been extensively studied, and its potential biological activities are well-documented. However, one limitation is that isocoumarin can be difficult to synthesize, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of isocoumarin. One future direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another future direction is the investigation of its potential use in the treatment of diabetes. Additionally, further studies are needed to fully understand the mechanism of action of isocoumarin and its potential use in the treatment of cancer.
Méthodes De Synthèse
Isocoumarin can be synthesized through various methods, including the Pechmann condensation reaction, which involves the condensation of phenols with β-ketoesters. It can also be synthesized through the Knoevenagel reaction, which involves the condensation of aldehydes or ketones with active methylene compounds. Isocoumarin can also be extracted from natural sources, such as Angelica sinensis.
Applications De Recherche Scientifique
Isocoumarin has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Isocoumarin has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, isocoumarin has been studied for its potential use in the treatment of diabetes, as it has been shown to exhibit hypoglycemic effects.
Propriétés
Numéro CAS |
19314-94-4 |
|---|---|
Nom du produit |
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- |
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
6,8-dihydroxy-3,4,5,7-tetramethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H16O4/c1-5-8(4)17-13(16)10-9(5)6(2)11(14)7(3)12(10)15/h5,8,14-15H,1-4H3 |
Clé InChI |
GMLFHEQJHMFUQF-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
SMILES canonique |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



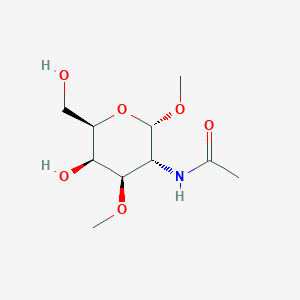

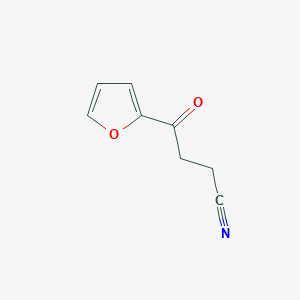
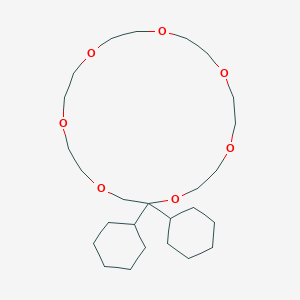
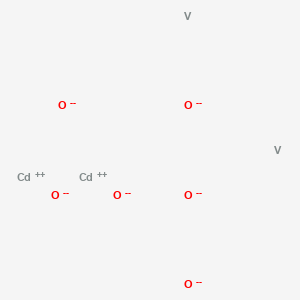
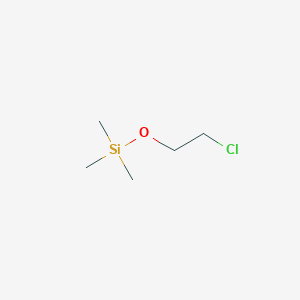
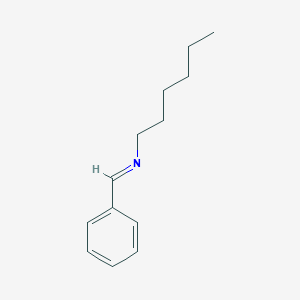
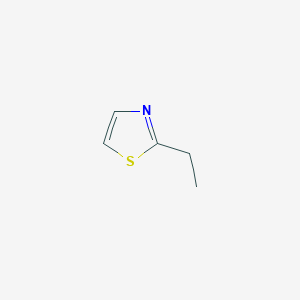
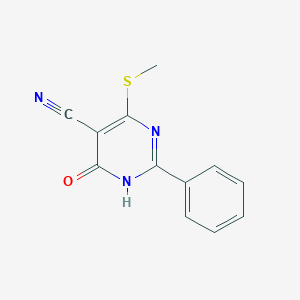
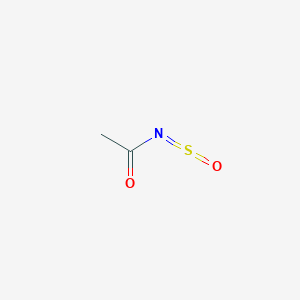
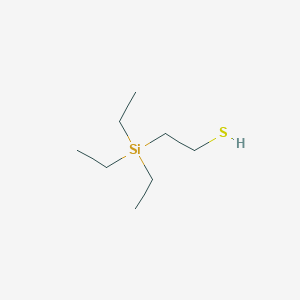
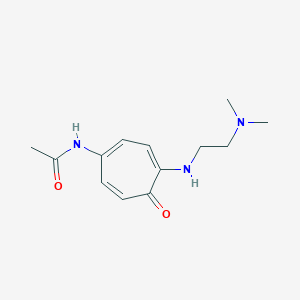
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
